![molecular formula C6H10N4S B164009 1-Cyclopentyl-1H-tetrazole-5-thiol CAS No. 129976-04-1](/img/structure/B164009.png)
1-Cyclopentyl-1H-tetrazole-5-thiol
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Overview
Description
1-Cyclopentyl-1H-tetrazole-5-thiol is a chemical compound with the molecular formula C6H10N4S and a molecular weight of 170.24 . It is used in proteomics research .
Synthesis Analysis
The synthesis of 1-substituted 1H-1,2,3,4-tetrazole compounds, which could include 1-Cyclopentyl-1H-tetrazole-5-thiol, has been achieved in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 . Another method involves the reaction of α-bromocinnamaldehyde with 1-amino-1H-tetrazole-5-thiol .Molecular Structure Analysis
The molecular structure of 1-Cyclopentyl-1H-tetrazole-5-thiol consists of a cyclopentyl group attached to a tetrazole ring, which also has a thiol group .Chemical Reactions Analysis
Tetrazole derivatives, including 1-Cyclopentyl-1H-tetrazole-5-thiol, are important to medicinal chemistry and drug design due to their bioisosterism to carboxylic acid and amide moieties as well as their metabolic stability .Physical And Chemical Properties Analysis
1-Cyclopentyl-1H-tetrazole-5-thiol is a solid compound . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Organic Synthesis Applications
- The compound is used in the Markovnikov-selective formal hydroamination of styrenyl compounds, which leads to the formation of tetrazolothione moieties in an atom-economical manner (Savolainen, Han, & Wu, 2014).
- Efficient synthesis of 1-substituted 5-bromo-1H-tetrazoles from 1-substituted 1H-tetrazole-5-thiols has been reported, offering a method for preparing these compounds (Myznikov et al., 2013).
Antibacterial and Antifungal Activities
- Certain tetrazole-5-thiol derivatives exhibit significant antibacterial activity against E. coli and Staphylococcus aureus (Mekky & Thamir, 2019).
- Synthesis of selected 5-thio-substituted tetrazole derivatives demonstrated their potential in antibacterial and antifungal applications (Dhayanithi et al., 2011).
Material Science and Other Applications
- Tetrazole derivatives have been studied for corrosion inhibition of metals, showing effectiveness in protecting aluminum in acidic environments (Khaled, Khaled, & Al‐qahtani, 2009).
- Novel Mercury(II) 1-Phenyl-1H-tetrazol-5-thiol and carbon nanotube complexes have been synthesized, characterized, and evaluated for hydrogen storage capacities (Al-Janabi, Al-Samrai, & Alheety, 2020).
Bioimaging and Chemical Sensing
- Coumarin-based derivatives of tetrazole-thiols have been used as regenerable thiol probes in bioimaging applications, demonstrating their utility in detecting thiols in living cells and complex matrices (Yang et al., 2013).
Mechanism of Action
Target of Action
1-Cyclopentyl-1H-tetrazole-5-thiol is a synthetic organic compound that belongs to the tetrazole family . Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . .
Mode of Action
Tetrazoles, in general, are known to interact with their targets through their nitrogen-rich heterocyclic ring . This interaction can lead to various changes in the target, depending on the specific nature of the target and the tetrazole compound.
Biochemical Pathways
Tetrazoles are known to be involved in a wide range of biological activities, including antibacterial, anti-allergic, anti-inflammatory, and angiotensin ii antagonist activities . The exact pathways and downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
Tetrazoles are generally known for their metabolic stability, which can influence their bioavailability .
Result of Action
Tetrazoles are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of tetrazole compounds .
properties
IUPAC Name |
1-cyclopentyl-2H-tetrazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c11-6-7-8-9-10(6)5-3-1-2-4-5/h5H,1-4H2,(H,7,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKFYVPOKBWZRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=S)N=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-1H-tetrazole-5-thiol |
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